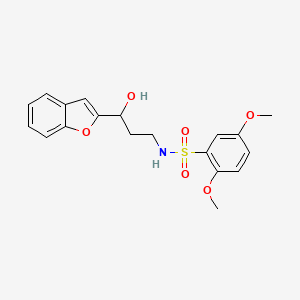

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a common structural element that appears in a large number of medicinally important compounds . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Molecular Structure Analysis

The benzofuran ring system is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The structure of benzofuran derivatives can be confirmed by various spectroscopic methods .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various techniques such as IR spectroscopy and NMR spectroscopy .Scientific Research Applications

- The synthesis of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, ketoximes, thiosemicarbazones, and ether derivatives of ketoximes has been reported .

- Reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides yield derivatives with potential applications .

Antimicrobial Activity

Heterocyclic Synthesis

Thiazole Derivatives

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may interact with their targets in a variety of ways . This could include binding to the active site of an enzyme to inhibit its function, interacting with a receptor to modulate its signaling activity, or even intercalating into DNA to disrupt its replication or transcription .

Biochemical Pathways

For instance, their anti-tumor activity could involve the disruption of cell cycle regulation or the induction of apoptosis . Their antibacterial activity could involve the inhibition of bacterial cell wall synthesis or protein synthesis

Pharmacokinetics

The bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with transport proteins

Result of Action

For instance, its anti-tumor activity could result in the death of cancer cells, while its antibacterial activity could result in the inhibition of bacterial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . For instance, certain reactions involving benzofuran derivatives have been shown to be influenced by factors such as the presence of light and the type of solvent used

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-24-14-7-8-17(25-2)19(12-14)27(22,23)20-10-9-15(21)18-11-13-5-3-4-6-16(13)26-18/h3-8,11-12,15,20-21H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBUVCASWVTSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B2811550.png)

![1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2811554.png)

![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2811560.png)

![1-[4-(1,2,4-Oxadiazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2811561.png)

![N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2811562.png)

![1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde](/img/structure/B2811563.png)

![benzyl (2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2811567.png)